[(4As,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 2-[bis(2-chloroethyl)amino]benzoate [(4As,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 2-[bis(2-chloroethyl)amino]benzoate
Brand Name: Vulcanchem
CAS No.: 157757-66-9
VCID: VC0124390
InChI: InChI=1S/C30H42Cl2N2O3/c1-29-13-11-21(37-28(36)23-5-3-4-6-26(23)34(17-15-31)18-16-32)19-20(29)7-8-22-24(29)12-14-30(2)25(22)9-10-27(35)33-30/h3-6,20-22,24-25H,7-19H2,1-2H3,(H,33,35)/t20-,21-,22+,24-,25-,29-,30-/m0/s1
SMILES: CC12CCC(CC1CCC3C2CCC4(C3CCC(=O)N4)C)OC(=O)C5=CC=CC=C5N(CCCl)CCCl
Molecular Formula: C30H42Cl2N2O3
Molecular Weight: 549.6 g/mol

[(4As,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 2-[bis(2-chloroethyl)amino]benzoate

CAS No.: 157757-66-9

Main Products

VCID: VC0124390

Molecular Formula: C30H42Cl2N2O3

Molecular Weight: 549.6 g/mol

[(4As,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 2-[bis(2-chloroethyl)amino]benzoate - 157757-66-9

CAS No. 157757-66-9
Product Name [(4As,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 2-[bis(2-chloroethyl)amino]benzoate
Molecular Formula C30H42Cl2N2O3
Molecular Weight 549.6 g/mol
IUPAC Name [(4aS,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 2-[bis(2-chloroethyl)amino]benzoate
Standard InChI InChI=1S/C30H42Cl2N2O3/c1-29-13-11-21(37-28(36)23-5-3-4-6-26(23)34(17-15-31)18-16-32)19-20(29)7-8-22-24(29)12-14-30(2)25(22)9-10-27(35)33-30/h3-6,20-22,24-25H,7-19H2,1-2H3,(H,33,35)/t20-,21-,22+,24-,25-,29-,30-/m0/s1
Standard InChIKey ZHLHJJXYMZLGKL-QPNSFPETSA-N
Isomeric SMILES C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC(=O)N4)C)OC(=O)C5=CC=CC=C5N(CCCl)CCCl
SMILES CC12CCC(CC1CCC3C2CCC4(C3CCC(=O)N4)C)OC(=O)C5=CC=CC=C5N(CCCl)CCCl
Canonical SMILES CC12CCC(CC1CCC3C2CCC4(C3CCC(=O)N4)C)OC(=O)C5=CC=CC=C5N(CCCl)CCCl
Synonyms 3-hydroxy-13-amino-13,17-seco-5alpha-androstan-17-oic-13,17-lactam 2-N,N-bis(2-chloroethyl)aminobenzoate
oBSE cpd
PubChem Compound 160050
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator